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Compound of Interest

Compound Name: 5-bromo-1H-indazol-3-amine

Cat. No.: B184045 Get Quote

Technical Guide: 5-bromo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-indazol-3-amine, a

key heterocyclic intermediate in the development of novel therapeutic agents. This document

outlines its chemical properties, synthesis, and its role as a building block in the creation of

bioactive molecules, particularly in the field of oncology.

Core Compound Data
The fundamental properties of 5-bromo-1H-indazol-3-amine are summarized below, providing

essential information for its use in a laboratory setting.
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Property Value Reference

CAS Number 61272-71-7 [1][2]

Molecular Formula C₇H₆BrN₃

Molecular Weight 212.05 g/mol [3]

Appearance Solid

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)

11.55 (s, 1H), 7.92 (d, J=1.87

Hz, 1H), 7.30 (dd, J=8.79, 1.89

Hz, 1H), 7.19 (d, J=8.78 Hz,

1H), 5.41 (s, 2H)

[3]

Mass Spectrometry (MS) m/z: 213 (M+1) [3]

Synthesis and Experimental Protocols
5-bromo-1H-indazol-3-amine is a crucial precursor in the synthesis of various pharmaceutical

agents, notably in the development of anti-cancer drugs due to its utility in forming compounds

that can inhibit specific protein kinases.[4]

Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-
2-fluorobenzonitrile
A high-yield synthesis of 5-bromo-1H-indazol-3-amine has been reported, starting from 5-

bromo-2-fluorobenzonitrile.[1][3]

Reaction Scheme:
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Synthesis of 5-bromo-1H-indazol-3-amine

5-bromo-2-fluorobenzonitrile

Reflux, 20 min

Hydrazine Hydrate (80%)

5-bromo-1H-indazol-3-amine
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Caption: Synthesis of 5-bromo-1H-indazol-3-amine.

Experimental Protocol:

Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzonitrile

(15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]

Heating: Heat the reaction mixture to 100°C for 5 minutes.[3] A separate protocol suggests

refluxing with 80% hydrazine hydrate for 20 minutes, which resulted in an 88% yield.[1]

Work-up: Following the reaction, remove the excess hydrazine under reduced pressure.[3]

Purification: The resulting product, 5-bromo-1H-indazol-3-amine, can be further purified if

necessary. One method involves dilution with ethyl acetate and washing with water, followed

by filtration of the precipitated product. The remaining organic layer can be concentrated and

the resulting solid triturated with methanol.[3]

Application in Drug Discovery: Synthesis of
Antitumor Agents
5-bromo-1H-indazol-3-amine serves as a versatile scaffold for the development of potent anti-

cancer agents. Its structure allows for modifications at the C-3 and C-5 positions to explore
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interactions with various biological targets.[1] A series of 3,5-disubstituted indazole derivatives

have been synthesized and evaluated for their antitumor activity.[1]

The following workflow illustrates the use of 5-bromo-1H-indazol-3-amine in the synthesis of

novel indazole derivatives with potential therapeutic applications.

5-bromo-1H-indazol-3-amine Suzuki Coupling
(Aryl Boronic Esters) 5-Aryl-1H-indazol-3-amine Acylation

(Chloroacetic Anhydride) N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide Coupling
(Thiophenols or Piperazines)

3,5-Disubstituted Indazole Derivatives
(Antitumor Agents)

Click to download full resolution via product page

Caption: Workflow for synthesizing 3,5-disubstituted indazole derivatives.

Biological Activity and Signaling Pathways
Indazole derivatives are recognized for their diverse biological activities, including anti-tumor,

anti-inflammatory, and anti-bacterial properties.[1] The 1H-indazole-3-amine structure is a

known hinge-binding fragment for protein kinases.[1]

A notable derivative synthesized from 5-bromo-1H-indazol-3-amine, compound 6o,

demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line

with an IC₅₀ value of 5.15 µM.[1][5] Further studies revealed that this compound induces

apoptosis and affects the cell cycle.[1][5] The proposed mechanism of action involves the

inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[1][5]
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Mechanism of Action of Compound 6o
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Caption: Proposed signaling pathway for an antitumor indazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-bromo-1H-indazol-3-amine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184045#5-bromo-1h-indazol-3-amine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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